1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide
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Overview
Description
1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide is a chemical compound with the molecular formula C9H10N2O.BrH. It is known for its unique structure, which includes a benzoxazole ring substituted with a methyl group and a methanamine group. This compound is often used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide typically involves the reaction of 5-methyl-1,2-benzoxazole with methanamine in the presence of hydrobromic acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: The compound can undergo substitution reactions where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .
Scientific Research Applications
1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-1,2-benzoxazol-3-yl)methanamine;hydrobromide: This compound has a similar structure but with a chlorine substituent instead of a methyl group.
(1,2-benzoxazol-3-yl)methanamine hydrochloride: This compound lacks the methyl group and has a hydrochloride salt instead of hydrobromide.
Uniqueness
1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the hydrobromide salt can affect its solubility, stability, and interaction with other molecules .
Properties
IUPAC Name |
(5-methyl-1,2-benzoxazol-3-yl)methanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.BrH/c1-6-2-3-9-7(4-6)8(5-10)11-12-9;/h2-4H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNYIAORMGDVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CN.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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